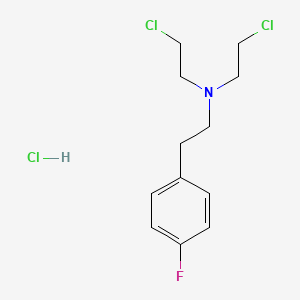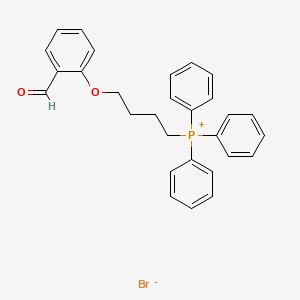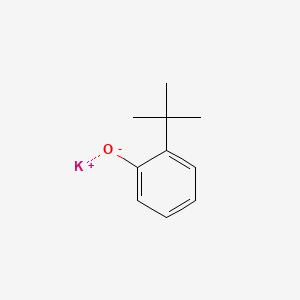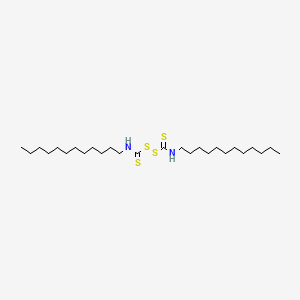
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate is a complex organic compound with a unique structure that includes a benzoxecin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Aplicaciones Científicas De Investigación
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate has several scientific research applications, including:
Biology: The compound may be used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) methanesulfonate
- (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) ethanesulfonate
Uniqueness
Compared to similar compounds, (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group can impart different chemical and physical properties, such as increased stability or reactivity, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C16H15F3O5S |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H15F3O5S/c1-10-4-3-5-12-9-13(24-25(21,22)16(17,18)19)6-7-14(12)23-15(20)11(2)8-10/h6-9H,2-5H2,1H3 |
Clave InChI |
BNWWXEVMBIYBHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C)C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





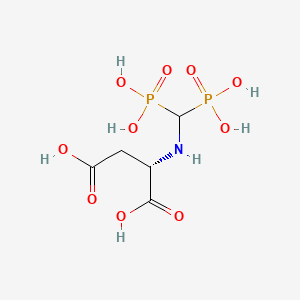
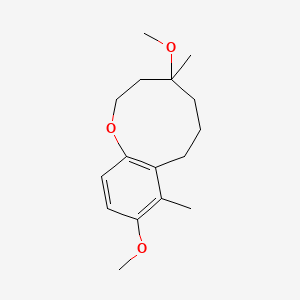
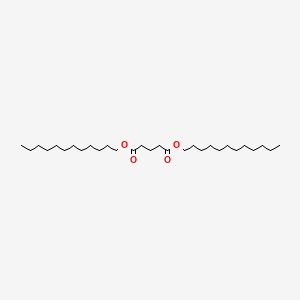
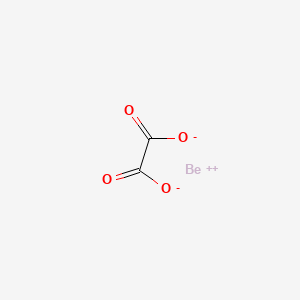
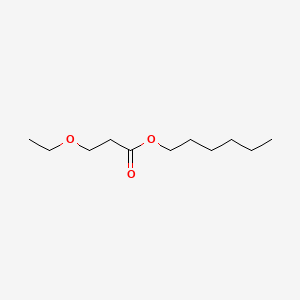

![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
